molecular formula C17H16FN3O2 B11547883 (3E)-N-(4-fluorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

(3E)-N-(4-fluorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide

Cat. No.: B11547883
M. Wt: 313.33 g/mol
InChI Key: DDHPGUZPWAFMDM-UDWIEESQSA-N
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Description

(3E)-N-(4-FLUOROPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE is an organic compound characterized by the presence of a fluorophenyl group and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(4-FLUOROPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE typically involves the condensation of 4-fluoroaniline with a suitable butanamide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-N-(4-FLUOROPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-N-(4-FLUOROPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (3E)-N-(4-FLUOROPHENYL)-3-[(PHENYLFORMAMIDO)IMINO]BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and a phenylformamido group sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide

InChI

InChI=1S/C17H16FN3O2/c1-12(20-21-17(23)13-5-3-2-4-6-13)11-16(22)19-15-9-7-14(18)8-10-15/h2-10H,11H2,1H3,(H,19,22)(H,21,23)/b20-12+

InChI Key

DDHPGUZPWAFMDM-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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